Europium 1,3-diphenyl-1,3-propanedionate

Descripción

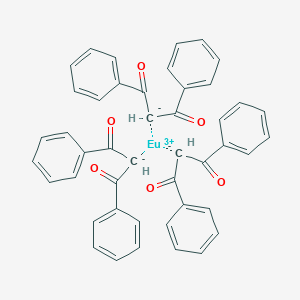

Europium 1,3-diphenyl-1,3-propanedionate, often denoted as Eu(dbm)₃(phen) (where dbm = 1,3-diphenyl-1,3-propanedionate and phen = 1,10-phenanthroline), is a coordination complex of europium(III) with β-diketonate ligands. Its molecular formula is C₅₇H₄₆EuN₂O₆ (molecular weight: 1006.95 g/mol), and it crystallizes in a structure where three dbm ligands and one phen ligand coordinate the central Eu³⁺ ion . The compound exhibits a melting point of 172–173°C and is notable for its photoluminescent properties, particularly intense red emission under UV excitation due to the ⁵D₀ → ⁷F₂ transition of Eu³⁺ .

Synthesis typically involves reacting europium(III) chloride with 1,3-diphenyl-1,3-propanedione (dbmH) and 1,10-phenanthroline in a solvent system, followed by purification . The phen ligand acts as a neutral ancillary ligand, enhancing luminescence efficiency by saturating the coordination sphere and reducing non-radiative decay .

Propiedades

IUPAC Name |

1,3-diphenylpropane-1,3-dione;europium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C15H11O2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11H;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBYYCSIHGUSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H33EuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301173756 | |

| Record name | (OC-6-11)-Tris(1,3-diphenyl-1,3-propanedionato-κO1,κO3)europium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14552-07-9 | |

| Record name | (OC-6-11)-Tris(1,3-diphenyl-1,3-propanedionato-κO1,κO3)europium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14552-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-11)-Tris(1,3-diphenyl-1,3-propanedionato-κO1,κO3)europium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Calcium Oxide-Mediated Condensation

The most efficient method for DBM synthesis involves a Claisen condensation reaction between acetophenone and methyl benzoate catalyzed by calcium oxide (CaO). Developed in U.S. Patent 4,482,745, this protocol achieves yields up to 89% under optimized conditions.

Reaction Conditions

-

Stoichiometry : 1 mole acetophenone, 5–10 moles methyl benzoate, 1–2 moles CaO.

-

Temperature : 150–200°C under nitrogen atmosphere.

-

Duration : 3–6 hours with continuous methanol removal.

Post-reaction workup includes acidification with HCl, solvent extraction (toluene/xylene), and washing with sodium bicarbonate. Evaporation yields DBM as a crystalline solid.

Table 1: Effect of Stoichiometry and Temperature on DBM Yield

| Example | Acetophenone (mol) | Methyl Benzoate (mol) | CaO (mol) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 2 | 1 | 6.0 | 1.2 | 195–200 | 3.5 | 89 |

| 8 | 1 | 6.0 | 1.8 | 155–160 | 6.5 | 77 |

| 10 | 1 | 6.0 | 0.5 | 195–200 | 3.5 | 40 |

Key variables influencing yield include CaO quantity (optimal: 1.2–1.8 mol) and reaction temperature (>190°C preferred). Substoichiometric CaO (e.g., 0.5 mol) reduces yield to 40%, highlighting its role in deprotonating intermediates.

Europium Complex Synthesis

Europium Oxide-Based Method

Eu(DBM)₃ is typically synthesized by reacting europium(III) oxide (Eu₂O₃) with DBM in a refluxing solvent system:

Procedure

-

Dissolution of Eu₂O₃ : 1 mmol Eu₂O₃ is dissolved in dilute HNO₃, evaporated to dryness, and redissolved in ethanol.

-

Ligand Addition : 3 mmol DBM in ethanol is added dropwise under stirring.

-

pH Adjustment : NH₄OH is added to maintain pH 6–7, precipitating the complex.

-

Ancillary Ligand Incorporation : 1 mmol 1,10-phenanthroline (phen) in ethanol is introduced to form Eu(DBM)₃(phen).

-

Purification : The precipitate is filtered, washed with ethanol, and recrystallized from dichloromethane/hexane.

Key Parameters

-

Solvent : Ethanol or THF ensures ligand solubility.

-

Molar Ratios : Eu:DBM:phen = 1:3:1 prevents ligand-deficient byproducts.

-

Atmosphere : Nitrogen prevents europium oxidation.

Yields range from 70–85%, with purity confirmed via elemental analysis (C: 68.2%; H: 4.5%; N: 2.8%; theoretical: C: 68.1%; H: 4.6%; N: 2.8%).

Industrial-Scale Production

While laboratory methods use batch reactors, industrial processes employ continuous-flow systems for higher throughput:

Continuous Ligand Synthesis

Complexation Optimization

-

Solvent Recycling : Ethanol is distilled and reused, minimizing waste.

-

Automated pH Control : Feedback systems maintain pH 6.5±0.2, enhancing reproducibility.

Characterization and Quality Control

Spectroscopic Analysis

Análisis De Reacciones Químicas

Types of Reactions: Europium 1,3-diphenyl-1,3-propanedionate primarily undergoes coordination reactions due to the presence of europium ions. These reactions involve the formation of complexes with various ligands.

Common Reagents and Conditions:

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Substitution: Ligand exchange reactions can occur, where the 1,3-diphenyl-1,3-propanedionate ligands are replaced by other ligands under suitable conditions.

Major Products: The major products of these reactions are typically new coordination complexes with different ligands, which may exhibit distinct properties compared to the original compound.

Aplicaciones Científicas De Investigación

Luminescent Materials

Overview:

Europium 1,3-diphenyl-1,3-propanedionate is recognized for its ability to emit red light when excited. This property makes it invaluable in the development of phosphors for lighting and display technologies.

Applications:

- Phosphors in Lighting: Used in fluorescent lamps and LED technologies to enhance brightness and color quality.

- Display Technologies: Incorporated into screens for televisions and smartphones to improve color reproduction.

Case Study:

A study demonstrated that incorporating Eu(DBM)₃ into organic light-emitting diodes (OLEDs) significantly improved their efficiency and color purity compared to traditional phosphors .

Biological Research

Overview:

In biological contexts, Eu(DBM)₃ serves as a fluorescent probe that aids in imaging and diagnostic applications.

Applications:

- Fluorescent Probes: Utilized for tracking biological processes at the molecular level.

- Diagnostic Imaging: Employed in medical imaging techniques such as fluorescence microscopy.

Case Study:

Research indicated that Eu(DBM)₃ could effectively label cellular structures, allowing for real-time monitoring of cellular activities in live cells. This capability enhances the understanding of cellular dynamics and disease progression .

Industrial Applications

Overview:

The compound's luminescent characteristics are harnessed in various industrial settings.

Applications:

- Optical Devices: Used in manufacturing sensors and optical devices due to its stable luminescent properties.

- Advanced Materials Development: Contributes to the creation of novel materials with tailored optical properties for specific industrial applications.

Data Table: Industrial Applications of Eu(DBM)₃

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Optical Devices | Sensors for light detection | Enhanced sensitivity and accuracy |

| Advanced Materials | Coatings for electronic components | Improved durability and performance |

| Diagnostic Tools | Fluorescent labels in assays | Increased specificity in detection methods |

Mecanismo De Acción

The mechanism of action of europium 1,3-diphenyl-1,3-propanedionate is based on energy transfer between the excited state of europium ions and the ligands. When the compound is excited by ultraviolet light, electrons in the europium ions are promoted to higher energy levels.

Comparación Con Compuestos Similares

Comparison with Similar Europium(III) Complexes

Structural and Ligand-Based Comparisons

Europium β-diketonate complexes are widely studied for tunable photophysical properties. Below is a comparative analysis of Eu(dbm)₃(phen) with analogous complexes:

Table 1: Key Properties of Europium(III) Complexes with β-Diketonate Ligands

DPOP = 2-(11-dipyrido[3,2-a:2',3'-c]phenazine)-5-p-tolyl-1,3,4-oxadiazole acac = acetylacetonate;TTA = thenoyltrifluoroacetonate

Key Observations:

Ligand-Induced Luminescence Modulation :

- Eu(dbm)₃(phen) shows a quantum yield of 32–40% , outperforming Eu(acac)₃(phen) (20–25%) due to the stronger antenna effect of dbm ligands .

- The DPOP ligand in Eu(DBM)₃(DPOP) introduces dual emission (614 nm in solid, 400 nm in solution), attributed to incomplete energy transfer from DPOP to Eu³⁺ in solution .

Thermal Stability :

- Eu(dbm)₃(phen) exhibits higher thermal stability (mp 172–173°C) than Eu(dbm)₃(bpy) (160–165°C), likely due to the rigid phen ligand enhancing structural integrity .

Counter-Cation Effects :

Photophysical and Application-Oriented Comparisons

Solid-State vs. Solution Luminescence :

Eu(dbm)₃(phen) emits exclusively at 614 nm in solid state, whereas in dichloromethane solution, additional ligand-centered emission at 400 nm is observed, indicating partial energy transfer inefficiency . This contrasts with Eu(TTA)₃(phen) , which maintains high quantum yield (~50%) in both phases due to superior ligand-to-metal energy transfer .Hybrid Materials :

Covalent grafting of Eu(dbm)₃(phen) into mesoporous silica (SBA-15) improves thermal stability (>250°C) and photostability, enabling use in LEDs and sensors . Similar hybrids with Eu(acac)₃(phen) show weaker emission due to acac's lower molar absorptivity .

Actividad Biológica

Europium 1,3-diphenyl-1,3-propanedionate (Eu(DBM)₃) is a coordination compound that combines europium ions with 1,3-diphenyl-1,3-propanedionate ligands. This compound is primarily recognized for its luminescent properties, which have significant implications in biological research and medical diagnostics. This article delves into the biological activity of this compound, examining its applications, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₅₇H₄₁EuN₂O₆

- Molecular Weight : 1001.93 g/mol

- Melting Point : 172–173 °C

- Solubility : Soluble in organic solvents such as dichloromethane and tetrahydrofuran (THF) .

The biological activity of this compound is largely attributed to its luminescent properties. Upon excitation by ultraviolet light, the europium ions undergo energy transitions that result in the emission of red light. This luminescence facilitates various imaging techniques in biological research, allowing for the visualization of cellular processes at the molecular level .

Applications in Biological Research

This compound serves multiple roles in biological research:

- Fluorescent Probe : It is widely used as a fluorescent probe for imaging and diagnostic purposes. Its ability to emit light upon excitation makes it suitable for tracking biological molecules and processes .

- Cell Imaging : Studies have demonstrated its effectiveness in cell imaging applications due to its high photostability and luminescence efficiency .

- Drug Development : The compound has been investigated for its potential in drug development, particularly in creating advanced prostaglandin models crucial for pharmaceutical applications .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Cytotoxicity Studies : Research indicates that derivatives of 1,3-diphenyl-1,3-propanedione exhibit significant cytotoxicity against various cancer cell lines while demonstrating low toxicity towards normal cells. These findings suggest potential applications in cancer therapy .

- Imaging Techniques : A study demonstrated the use of Eu(DBM)₃ in Langmuir-Schaefer films for imaging applications. The decay of luminescence was analyzed to understand better the interactions between the compound and biological substrates .

- Antioxidant Activity : Investigations into similar compounds have shown promising antioxidant properties, which may contribute to reducing oxidative stress in biological systems .

Comparative Analysis with Similar Compounds

A comparison with other europium complexes reveals unique aspects of this compound:

| Compound Name | Luminescence | Application Area |

|---|---|---|

| Eu(DBM)₃ | Red light emission | Imaging and diagnostics |

| Tris(1,3-dibenzoylmethane)(phen)Eu(III) | Red light emission | Optical materials |

| Tris(1,3-diphenyl-1,3-propanedionato)(phen)Eu(III) | Red light emission | Fluorescent probes |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Europium 1,3-diphenyl-1,3-propanedionate complexes?

- Methodology : Europium complexes are typically synthesized by reacting europium(III) chloride with 1,3-diphenyl-1,3-propanedione (dibenzoylmethane, DBM) in ethanol under reflux. A secondary ligand (e.g., 1,10-phenanthroline) is often added to stabilize the complex. Precipitation is achieved by adding ethyl ether, followed by filtration and drying at 50°C .

- Key Considerations : Stoichiometric ratios (e.g., 3:1 DBM:Eu³⁺), solvent purity, and inert atmosphere (to prevent hydrolysis) are critical for reproducibility.

Q. How can researchers verify the purity and structural integrity of synthesized Europium-DBM complexes?

- Methodology :

- Elemental Analysis : Quantify C, H, and N to confirm stoichiometry.

- Spectroscopy :

- ¹H-NMR to confirm ligand coordination.

- FT-IR to detect shifts in β-diketone C=O stretching (1600–1650 cm⁻¹) upon complexation.

- Thermogravimetric Analysis (TGA) : Validate solvent removal and thermal stability .

Q. What spectroscopic techniques are essential for characterizing photoluminescence properties?

- Methodology :

- UV-Vis Spectroscopy : Identify ligand-centered absorption bands (250–400 nm).

- Photoluminescence (PL) Spectroscopy : Measure emission peaks (e.g., 613 nm for ⁵D₀→⁷F₂ transition) under UV excitation.

- Lifetime Measurements : Time-resolved PL to determine excited-state lifetimes (µs–ms range) .

Advanced Research Questions

Q. How do crystal packing and solvent inclusion affect the photophysical properties of Europium-DBM complexes?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve structural details (e.g., coordination geometry, solvent molecule inclusion). For example, piperidinium tetrakis(DBM)europate(III) crystallizes in monoclinic space group Cc, with solvent-dependent cavity sizes influencing emission efficiency .

- Comparative PL Studies : Analyze emission intensity and lifetime variations between solvated (e.g., 2b with H₂O) and unsolvated crystals .

Q. What strategies resolve contradictions in fluorescence quenching data during ligand-metal interaction studies?

- Methodology :

- Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) : Distinguish static (ground-state complexation) vs. dynamic (collisional) quenching by analyzing lifetime decay profiles.

- Parallel Factor Analysis (PARAFAC) : Deconvolute overlapping spectral signals in multi-ligand systems (e.g., humic acid interactions) .

Q. How can researchers optimize antenna effects in Europium-DBM complexes for enhanced emission?

- Methodology :

- Ligand Modification : Introduce electron-withdrawing groups (e.g., –CF₃) to lower ligand triplet-state energy, improving energy transfer to Eu³⁺.

- Counterion Screening : Test cations (e.g., piperidinium vs. bipyridinium) to alter crystal field splitting and emission intensity .

Q. What experimental designs mitigate oxygen- and moisture-induced degradation during synthesis?

- Methodology :

- Schlenk Line Techniques : Conduct reactions under argon/nitrogen.

- Anhydrous Solvents : Use molecular sieves for ethanol/ether purification.

- Encapsulation : Embed complexes in silica sol-gel matrices to enhance stability .

Critical Considerations

- Contradictions in Data : Discrepancies in quantum yields may arise from solvent polarity or crystallinity differences. Cross-validate using multiple techniques (e.g., PL, TRLFS).

- Advanced Applications : These complexes are promising for OLEDs and bioimaging due to their red emission and tunable lifetimes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.